Cas no 2310015-73-5 (5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide)

5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide
- 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide
- 2310015-73-5
- 5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide
- F6571-2840
- 5-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]pyridine-3-carboxamide
- AKOS040704862
-
- インチ: 1S/C14H19BrN2O3S/c15-12-7-11(8-16-9-12)13(19)17-10-14(20-4-3-18)1-5-21-6-2-14/h7-9,18H,1-6,10H2,(H,17,19)
- InChIKey: RHIZNGHBYVLEMR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=CC(=C1)C(NCC1(CCSCC1)OCCO)=O
計算された属性
- せいみつぶんしりょう: 374.02998g/mol
- どういたいしつりょう: 374.02998g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 96.8Ų
5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6571-2840-20mg |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6571-2840-2μmol |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6571-2840-10mg |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6571-2840-3mg |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6571-2840-4mg |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6571-2840-15mg |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6571-2840-30mg |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6571-2840-20μmol |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6571-2840-40mg |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6571-2840-50mg |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 50mg |
$240.0 | 2023-09-08 |
5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamideに関する追加情報
Introduction to 5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide (CAS No. 2310015-73-5)
5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 2310015-73-5, represents a unique structural motif that combines a brominated pyridine core with a thiazole-derived side chain, terminated by an amide functional group. The presence of multiple reactive sites within its molecular framework makes it a promising candidate for further exploration in drug discovery and development.
The structural features of 5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide are particularly noteworthy due to their potential biological activity. The bromine atom at the 5-position of the pyridine ring introduces a site for electrophilic substitution reactions, which can be exploited to derivatize the molecule and explore its pharmacological properties. Additionally, the thiazole ring, which is linked to a hydroxyethoxy side chain, is a well-known pharmacophore in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and anticancer activities.
In recent years, there has been growing interest in the development of novel heterocyclic compounds that incorporate both pyridine and thiazole moieties. These dual motifs have been shown to exhibit enhanced biological activity compared to individual components, making them attractive for therapeutic applications. The amide group at the 3-position of the pyridine ring further expands the potential for structural diversity and functionalization, allowing for the creation of derivatives with tailored properties.
Current research in this area has focused on leveraging computational methods and high-throughput screening to identify lead compounds with promising biological activity. The structural complexity of 5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide makes it an ideal candidate for such studies, as its multiple reactive sites provide numerous opportunities for chemical modification. By systematically exploring different derivatives, researchers aim to uncover new therapeutic agents that could address unmet medical needs.
The synthesis of 5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The bromination of the pyridine ring is a critical step that must be carefully controlled to avoid unwanted side reactions. Subsequent functionalization of the thiazole ring and introduction of the hydroxyethoxy side chain further complicate the synthetic process but are essential for achieving the desired molecular architecture.
The biological evaluation of 5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide has revealed several intriguing properties. In vitro studies have demonstrated its potential as an inhibitor of various enzymes and receptors implicated in human diseases. For instance, preliminary data suggest that this compound may exhibit inhibitory activity against certain kinases, which are known targets in oncology research. Additionally, its interaction with other biological targets has been explored, providing insights into its mechanism of action and potential therapeutic applications.
The role of computational chemistry in understanding the behavior of complex molecules like 5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide cannot be overstated. Advanced modeling techniques have enabled researchers to predict how this compound might interact with biological targets at the molecular level. These predictions are crucial for guiding experimental efforts and optimizing drug candidates for efficacy and selectivity.
The future prospects for this compound are promising, with ongoing research aimed at expanding its chemical diversity and exploring new therapeutic indications. By integrating experimental synthesis with computational modeling, scientists are poised to uncover novel derivatives with enhanced pharmacological properties. This interdisciplinary approach is likely to accelerate the discovery process and bring new treatments to patients in need.
In conclusion, 5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide (CAS No. 2310015-73-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activity make it a valuable asset in the search for new therapeutic agents. As research continues to evolve, this compound is expected to play a crucial role in shaping the future of drug discovery and development.
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